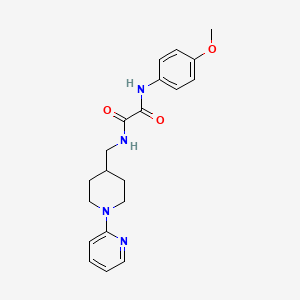

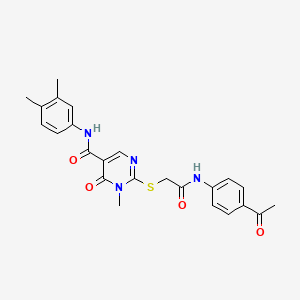

![molecular formula C34H46N8 B2449558 1-N,4-N-bis[1-(benzotriazol-1-yl)octyl]benzene-1,4-diamine CAS No. 300684-92-8](/img/structure/B2449558.png)

1-N,4-N-bis[1-(benzotriazol-1-yl)octyl]benzene-1,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzotriazole is a versatile and useful synthetic auxiliary that has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . Its derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Synthesis Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . It has been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .Molecular Structure Analysis

Benzotriazole has a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors, making it susceptible to bind with enzymes and receptors in biological systems .Chemical Reactions Analysis

Benzotriazole has been explored in organic synthesis as a synthetic auxiliary and catalyst in several reactions, such as the Baylis–Hillman reaction and various coupling reactions .Physical And Chemical Properties Analysis

Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Researchers have synthesized various compounds related to 1-N,4-N-bis[1-(benzotriazol-1-yl)octyl]benzene-1,4-diamine, demonstrating its utility in chemical synthesis and structural analysis. For instance, Kolymshin et al. (2019) synthesized compounds by reacting 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl chloride with 4,4′-diamino-3,3′-dichlorodiphenylmethane, indicating the compound's role in creating new chemical structures (Kolymshin et al., 2019). Furthermore, vibrational and conformational analyses have been performed on similar compounds, such as N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine (NBPMB), to understand their stable structures and potential applications in fields like nonlinear optics and biology (Subashchandrabose et al., 2013).

Luminescent Properties and Coordination Compounds

The compound has been involved in the synthesis of coordination compounds with metals like cadmium(II) and silver(I), which were analyzed for their luminescent properties and potential antibacterial effects. Marchenko et al. (2020) synthesized a series of coordination compounds and investigated their structural diversity, luminescent properties, and antibacterial effects, highlighting the compound's versatility in creating materials with potential applications in lighting and healthcare (Marchenko et al., 2020).

Mecanismo De Acción

The combined presence of a large conjugated system and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems . Such diverse non-covalent interactions endow benzotriazole derivatives with a broad spectrum of biological properties .

Safety and Hazards

Direcciones Futuras

The development of novel, economically viable, and efficient synthesis protocols for attractive heterocyclic scaffolds is perhaps the ultimate goal of synthetic organic chemists in search of new pharmaceutical lead structures . The medicinal importance of benzotriazole derivatives has also been deeply explored over the last decade .

Propiedades

IUPAC Name |

1-N,4-N-bis[1-(benzotriazol-1-yl)octyl]benzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46N8/c1-3-5-7-9-11-21-33(41-31-19-15-13-17-29(31)37-39-41)35-27-23-25-28(26-24-27)36-34(22-12-10-8-6-4-2)42-32-20-16-14-18-30(32)38-40-42/h13-20,23-26,33-36H,3-12,21-22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLDDHRAHMBLPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(NC1=CC=C(C=C1)NC(CCCCCCC)N2C3=CC=CC=C3N=N2)N4C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N4-Bis[1-(1H-1,2,3-benzotriazol-1-yl)octyl]benzene-1,4-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

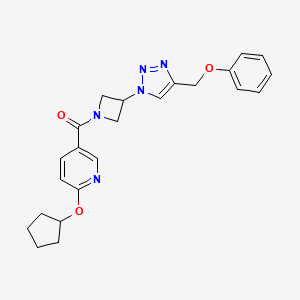

![2-(3,4-Dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2449480.png)

![3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2449481.png)

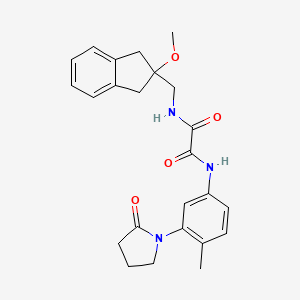

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2449486.png)

![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2449489.png)

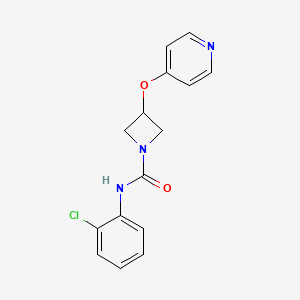

![Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate](/img/structure/B2449494.png)

![3-ethyl-2-[(3-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2449498.png)